![molecular formula C7H10O B1148483 Hept-4-EN-6-YN-1-OL CAS No. 135511-17-0](/img/structure/B1148483.png)
Hept-4-EN-6-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Hept-4-EN-6-YN-1-OL” is a chemical compound with the molecular formula C7H12O . It is also known as 6-Heptyn-1-ol . It is used as a reagent in the preparation of many cyclic compounds and also serves as an intermediate in organic synthesis .
Synthesis Analysis
A four-step synthetic route was developed for the efficient synthesis of a series of C-7 substituted hept-2-en-6-yn-1-ols . These compounds were then investigated as substrates for a one-pot, three-step tandem process involving a palladium(II)-catalysed Overman .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C7H12O . The average mass is 112.170 Da and the monoisotopic mass is 112.088814 Da .Chemical Reactions Analysis
“this compound” is used as a reagent in the preparation of many cyclic compounds . It is also used as an intermediate in organic synthesis .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 114.1855 . It is soluble in chloroform, dichloromethane, and methanol, and slightly soluble in water .Scientific Research Applications
HIV-1 Inhibition : A novel compound, 1-[(2-hydroxy-ethoxy) methyl]-6-phenylthiothymine (HEPT), has demonstrated potent and selective inhibition of HIV-1. This compound does not affect other retroviruses like HIV-2 and operates differently from traditional dideoxynucleoside 5'-triphosphates, indicating a unique mechanism of action (Baba et al., 1989).
Synthesis of Alk-2-en-4-yn-1-ols : The synthesis of trans-undec-2-en-4-yn-1-ol, trans-hept-2-ene-4,6-diyn-1-ol, and trans-non-2-ene-4,6-diyn-1-ol has been achieved using alkali-metal acetylides and diacetylides with epichlorohydrin, indicating its utility in organic synthesis (Landor & Pepper, 1966).
Gold-Catalyzed Cycloisomerization : The role of Brønsted Acid in the gold-catalyzed cycloisomerization of 7-Aryl-1,6-Enynes has been explored, showing the transformation of gold 7-phenylbicyclo[3.2.0]hept-1(7)-ene complexes through a hidden Brønsted acid catalyzed pathway (Brooner, Robertson, & Widenhoefer, 2014).
Development of HIV Non-nucleoside Reverse Transcriptase Inhibitors : HEPT was the first discovered HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), leading to extensive research and development of HEPT derivatives. This research has contributed significantly to the understanding of NNRTIs and their structure-activity relationship (Chen et al., 2012).
Synergistic HIV-1 Inhibition : HEPT, combined with recombinant alpha interferon (IFN-alpha), has shown synergistic inhibition of HIV-1 replication in cell cultures, indicating potential for combined therapeutic approaches (Ito et al., 1991).
QSAR Study for Anti-HIV-1 Agents : A quantitative structure-activity relationship (QSAR) study was conducted on HEPT derivatives to understand the structural requirements for drug-receptor binding interaction in HIV-1 treatment (Edache, Uzairu, & Abechi, 2016).
Safety and Hazards
“Hept-4-EN-6-YN-1-OL” is considered a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam can be used for extinction . It should be stored in a well-ventilated place and kept cool . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .
properties
IUPAC Name |
hept-4-en-6-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,3-4,8H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHQDNTVTWPWFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC=CCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695494 |
Source
|
Record name | Hept-4-en-6-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
135511-17-0 |
Source
|
Record name | Hept-4-en-6-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.